Ethyl 3,5-dimethylphenylacetate molecular structure
Ethyl 3,5-dimethylphenylacetate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-dimethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylphenylacetate is an aromatic ester with a molecular structure that presents significant opportunities in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of its structural features, validated protocols for its synthesis, and a detailed breakdown of its spectroscopic signature. By elucidating the relationship between its structure and its chemical behavior, we offer insights into its potential as a versatile building block for creating complex molecular architectures and active pharmaceutical ingredients (APIs). This document serves as a technical resource, blending foundational chemical principles with practical, field-proven methodologies.
Deconstructing the Molecular Architecture
The structural identity of Ethyl 3,5-dimethylphenylacetate is encoded in its name. A systematic deconstruction reveals the core components that dictate its physicochemical properties and reactivity.
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Phenylacetate Core: The parent structure is a phenylacetate group, which consists of a benzene ring attached to an acetyl group via a methylene (-CH2-) bridge. This methylene group is crucial as it insulates the ester functionality from the direct electronic effects of the aromatic ring, differentiating its reactivity from that of benzoates.
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3,5-Dimethyl Substitution: The phenyl ring is substituted with two methyl groups at the meta-positions (carbons 3 and 5). This substitution pattern increases the molecule's lipophilicity and sterically influences the accessibility of the aromatic ring. The symmetrical substitution simplifies its nuclear magnetic resonance (NMR) spectrum.
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Ethyl Ester Functionality: The carboxyl group is esterified with ethanol, forming an ethyl ester. This functional group is a key reactive site, susceptible to hydrolysis and transesterification, and acts as a hydrogen bond acceptor.
These components converge to form a molecule with a distinct profile: an aromatic, moderately lipophilic compound with a reactive ester handle.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | ethyl 2-(3,5-dimethylphenyl)acetate | [1] |
| CAS Number | 105337-18-6 | [1] |
| Canonical SMILES | CC1=CC(C)=CC(CC(OCC)=O)=C1 |
| InChI Key | ZGLFZLKBBSUQPS-UHFFFAOYSA-N |[1] |
Caption: 2D structure of Ethyl 3,5-dimethylphenylacetate.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing Ethyl 3,5-dimethylphenylacetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dimethylphenylacetic acid with ethanol. The choice of this method is based on its cost-effectiveness and procedural simplicity.[3][4]
Causality of Experimental Design
The reaction is governed by Le Châtelier's principle; it is an equilibrium process.[5] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by two key strategic choices:
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Use of Excess Reagent: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of one of the reactants drives the reaction forward.[6][7]
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Removal of Water: Although not always necessary when using a vast excess of alcohol, for maximal conversion, water can be removed as it forms, typically via a Dean-Stark apparatus with an azeotropic solvent like toluene.[7][8]
The acid catalyst (typically H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][8]
Step-by-Step Laboratory Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol).
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Solvent and Catalyst Addition: Add absolute ethanol (100 mL, ~1.7 mol). While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.
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Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
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Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[7]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation to yield Ethyl 3,5-dimethylphenylacetate as a clear, colorless liquid.
Caption: Experimental workflow for the synthesis of Ethyl 3,5-dimethylphenylacetate.
Spectroscopic Validation of Molecular Structure
Structural confirmation is a non-negotiable step in synthesis. A multi-spectroscopic approach provides an unambiguous validation of the target molecule. The predicted data below is based on established principles of NMR, IR, and MS analysis for analogous structures.[9][10][11][12]
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | Ethyl -CH₃ | ~1.2 ppm (triplet, 3H) | Split by the adjacent -OCH₂- group. |
| Aromatic -CH₃ | ~2.3 ppm (singlet, 6H) | Two magnetically equivalent methyl groups on the ring. | |
| Methylene -CH₂- | ~3.6 ppm (singlet, 2H) | Singlet due to no adjacent protons. | |
| Ethyl -OCH₂- | ~4.1 ppm (quartet, 2H) | Split by the adjacent -CH₃ group.[13] | |
| Aromatic Ar-H | ~6.8-6.9 ppm (singlet, 3H) | Symmetrical substitution pattern results in simplified aromatic signals. | |
| ¹³C NMR | Ethyl -CH₃ | ~14 ppm | Standard alkyl carbon chemical shift. |
| Aromatic -CH₃ | ~21 ppm | Typical shift for methyl groups on a benzene ring. | |
| Methylene -CH₂- | ~41 ppm | Aliphatic carbon adjacent to an aromatic ring. | |
| Ethyl -OCH₂- | ~61 ppm | Aliphatic carbon bonded to an oxygen atom. | |
| Aromatic C-H & C-C | ~126-138 ppm | Multiple peaks corresponding to the different carbon environments in the ring. | |
| Ester C=O | ~171 ppm | Characteristic shift for a carbonyl carbon in an ester. | |
| IR Spec. | C=O Stretch | 1735 - 1750 cm⁻¹ (Strong) | A hallmark absorption for the ester carbonyl group.[12] |
| C-O Stretch | 1150 - 1250 cm⁻¹ (Strong) | Corresponds to the stretching vibration of the ester C-O bond.[12] | |
| sp³ C-H Stretch | 2850 - 3000 cm⁻¹ | From the methyl and methylene groups. | |
| sp² C-H Stretch | 3000 - 3100 cm⁻¹ | From the aromatic C-H bonds. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 192 | Corresponds to the molecular weight of the compound. |
| Fragment | m/z 147 | Loss of the ethoxy radical (•OCH₂CH₃). |
| | Fragment (Base Peak) | m/z 119 | Formation of the stable 3,5-dimethylbenzyl cation after cleavage. |
Applications in Drug Development and Medicinal Chemistry
While Ethyl 3,5-dimethylphenylacetate is not an API itself, its structural motifs are highly relevant in pharmaceutical design and synthesis.
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Scaffold for API Synthesis: As a versatile intermediate, it provides a lipophilic 3,5-dimethylphenyl moiety coupled with a reactive ester handle. This structure can be elaborated into more complex molecules. For instance, the ester can be hydrolyzed back to the carboxylic acid and then coupled with amines to form amides, or it can be reduced to the corresponding alcohol. Related phenylacetate structures are precursors in the synthesis of various pharmaceuticals.[14]
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Fragment-Based Drug Discovery (FBDD): The molecule represents an ideal "fragment" for FBDD. Its molecular weight is under 300 g/mol , and it contains both hydrophobic (dimethylphenyl) and polar/hydrogen bond accepting (ester) features. It can be used in screening assays to identify low-affinity binders to biological targets, which can then be optimized into potent leads.
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Influence of the 3,5-Dimethylphenyl Group: This specific substitution pattern is often strategically employed in drug design. The methyl groups can enhance binding to hydrophobic pockets in target proteins and can block metabolic oxidation at the meta-positions, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a potential drug candidate.[15] This moiety is found in fungicides and drugs targeting the central nervous system (CNS) to enhance selectivity and persistence.[15]
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